molecular formula C14H25NO3 B1297237 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid CAS No. 73889-60-8

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Cat. No. B1297237
CAS RN: 73889-60-8
M. Wt: 255.35 g/mol
InChI Key: FRNYPAJLMPCHQD-UHFFFAOYSA-N
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Description

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, also known as DECA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of cyclopentanecarboxylic acid, and is composed of a cyclopentane ring, three ethyl substituents and a carbamoyl group. DECA is a versatile compound that can be used in many applications, including organic synthesis, biochemical research, and biotechnology.

Scientific Research Applications

Polyfunctional Oxides Synthesis

Research by Glushko et al. (1974) explores the reactivity of compounds structurally similar to 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid with ketones, leading to the synthesis of polyfunctional oxides. This work highlights the compound's utility in synthesizing complex organic structures, contributing to materials chemistry and pharmaceutical intermediates (Glushko et al., 1974).

Selective Fluorination and Derivative Synthesis

Dmowski and Kozłowski (1997) demonstrated the selective fluorination of camphoric acid, a relative of the target compound, with sulfur tetrafluoride. This process yields fluorinated derivatives exhibiting optical activity, underscoring the potential for creating chiral molecules with specific optical properties for applications in asymmetric synthesis and catalysis (Dmowski & Kozłowski, 1997).

Metal–Organic Frameworks (MOFs)

Huang et al. (2012) constructed a microporous metal–organic framework (MOF) using a flexible organic linker derived from a similar compound, showcasing highly selective sorption properties for methanol over ethanol and water. This research indicates the compound's potential in developing new materials for gas storage, separation technologies, and catalysis (Huang et al., 2012).

Radical Reactions and Kinetics

Musa et al. (1998) studied the kinetics of cyclizations involving alpha-amide radicals similar in structure to 3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid. This work provides insights into the rates and mechanisms of radical cyclizations, which are crucial for understanding reaction pathways in organic synthesis and designing new chemical reactions (Musa et al., 1998).

Polymorphism and Thermal Behavior

Terol et al. (1993) investigated the polymorphism and thermal behavior of a structurally related compound, revealing various intermolecular hydrogen bonding patterns. Such studies are vital for pharmaceutical science, particularly in understanding drug stability, solubility, and formulation (Terol et al., 1993).

properties

IUPAC Name

3-(diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-15(7-2)11(16)10-8-9-14(5,12(17)18)13(10,3)4/h10H,6-9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYPAJLMPCHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC(C1(C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995027
Record name 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

CAS RN

73889-60-8
Record name Cyclopentanecarboxylic acid, 3-(diethylcarbamoyl)-1,2,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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